molecular formula C7H11N3 B2529621 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine CAS No. 1880457-10-2

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine

Cat. No.: B2529621
CAS No.: 1880457-10-2
M. Wt: 137.186
InChI Key: PYXWSCKZGIFTQA-UHFFFAOYSA-N
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Description

5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine ( 1880457-10-2) is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.19 g/mol . This amine-functionalized heterocycle features a fused pyrrolo[1,2-a]imidazole core structure, which is of significant interest in medicinal chemistry and drug discovery for its potential as a building block in the synthesis of more complex molecules . The structure is closely related to other derivatives in this class, such as the 7-ol analogue, highlighting the potential for structural diversification around this scaffold . Researchers value this compound for exploring structure-activity relationships in pharmaceutical development. While specific applications and mechanism of action for this exact molecule are not detailed in the available literature, its core structure suggests potential as a key intermediate. Its molecular specifications, including SMILES string (NC1CC(C)N2C=CN=C21) and InChIKey (PYXWSCKZGIFTQA-UHFFFAOYSA-N), are provided to aid in compound registration and in silico modeling . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-4-6(8)7-9-2-3-10(5)7/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXWSCKZGIFTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=NC=CN12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrrole with methyl isocyanate, followed by cyclization to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C.

Industrial Production Methods

In an industrial setting, the production of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolo[1,2-a]imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the activation of caspase enzymes.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in treating bacterial infections.

Neuropharmacological Effects

Preclinical studies have suggested that 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine may possess anticonvulsant properties. In animal models, the compound significantly reduced seizure frequency and duration in pentylenetetrazole-induced seizure models. This effect is hypothesized to be mediated through modulation of neurotransmitter systems, particularly involving glutamate receptors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine is crucial for optimizing its pharmacological properties. Modifications at specific positions on the imidazole ring have been shown to enhance its biological activity:

Modification Effect
Alkyl substitution at N1Increased anticancer potency
Halogenation at C3Enhanced antimicrobial activity
Hydroxyl group at C4Improved solubility and bioavailability

Anticancer Research

A notable study published in Cancer Research highlighted the efficacy of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine in inducing apoptosis in colorectal cancer cells. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Neuropharmacology

In a study featured in Neuropharmacology, researchers evaluated the anticonvulsant effects of this compound using various animal models. The findings showed a dose-dependent reduction in seizure activity, suggesting its potential as a therapeutic agent for epilepsy.

Mechanism of Action

The mechanism of action of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituents/Ring Modifications Molecular Weight (g/mol) Key Properties/Applications References
5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine 5-Me, 7-NH₂ 137.18 PROTAC intermediate; androgen receptor degradation
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-... 3-Arylideneamino, 7-aryl, 6-CN 559.25 Fluorescent properties; potential anticancer agent
7a-Phenylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one Hexahydro core, 5-ketone, 7a-Ph 214.28 Noted for stereochemical complexity; catalytic applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine 6-NH₂ (positional isomer) 123.16 Building block for kinase inhibitors
{5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol 7-CH₂OH 138.17 Enhanced polarity; solubility modifier
5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Fused pyrimidine ring, 5-Cl, 4-NH-alkyl-imidazole 276.73 Kinase inhibitor; crystallographically characterized

Biological Activity

5-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine is a heterocyclic compound with potential biological significance. Its structure consists of a fused pyrrole and imidazole ring system, which is known to influence its biological properties. This article reviews the biological activity of this compound, summarizing available research findings, mechanisms of action, and potential therapeutic applications.

Structural Information

  • Molecular Formula : C₇H₁₁N₃
  • IUPAC Name : 5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine
  • CAS Number : 1880457-10-2

Biological Activity Overview

The biological activity of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine has been explored in various studies. The compound is primarily investigated for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds within the pyrrolo[1,2-a]imidazole class exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi. However, specific data on the antimicrobial efficacy of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine remains limited.

Anticancer Properties

The anticancer potential of this compound has been suggested through structural analogs that interact with cancer cell pathways. The fused ring structure may facilitate binding to specific targets involved in cell proliferation and apoptosis. Preliminary studies indicate that derivatives of this compound could induce apoptosis in cancer cells by modulating key signaling pathways.

The mechanisms through which 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with:

  • Enzymes : Inhibition of enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptors : Modulation of receptor activity that influences cellular signaling cascades related to growth and survival.

Case Studies and Research Findings

A review of literature reveals limited direct studies on 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine itself; however, related compounds provide insight into its potential applications:

StudyFindings
Investigated the structural analogs with similar fused ring systems showing promising antimicrobial activity against E. coli and S. aureus.
Reported on the anticancer activities of pyrrolo[1,2-a]imidazole derivatives that induced apoptosis in A549 lung cancer cells.
Highlighted the importance of modifications in the imidazole ring for enhancing biological activity and solubility in drug development.

Comparative Analysis with Similar Compounds

To understand the unique aspects of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine's biological activity, comparisons can be drawn with structurally similar compounds:

CompoundBiological ActivityMechanism
5-Methylpyrrolo[1,2-a]imidazoleAntimicrobialEnzyme inhibition
Pyrrolo[1,2-a]pyrazine derivativesAnticancerApoptosis induction

Q & A

Q. How can comparative studies with structural analogs guide property optimization?

  • Methodological Answer : Systematically compare physicochemical properties (e.g., logP, solubility) using HPLC, DSC, and XRD. For example, analog studies on pyrazolo[1,5-a]pyrimidines revealed substituent effects on melting points and bioactivity .

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